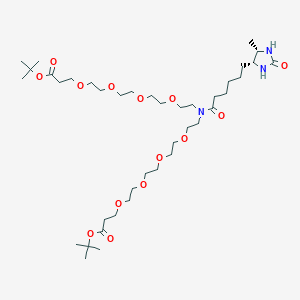

N-Desthiobiotin-N-bis(PEG4-t-butyl ester)

Description

BenchChem offers high-quality N-Desthiobiotin-N-bis(PEG4-t-butyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desthiobiotin-N-bis(PEG4-t-butyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H75N3O14/c1-33-34(42-38(47)41-33)11-9-8-10-12-35(44)43(15-19-50-23-27-54-31-29-52-25-21-48-17-13-36(45)56-39(2,3)4)16-20-51-24-28-55-32-30-53-26-22-49-18-14-37(46)57-40(5,6)7/h33-34H,8-32H2,1-7H3,(H2,41,42,47)/t33-,34+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUELEIRDQBMWBK-SZAHLOSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75N3O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Desthiobiotin-N-bis(PEG4-t-butyl ester): A Trifunctional Linker for Advanced Targeted Protein Degradation Strategies

Introduction: Beyond the Linear Linker in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven pharmacology that hijacks the cell's ubiquitin-proteasome system (UPS) for targeted protein degradation. A PROTAC molecule is a heterobifunctional entity comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1][2] While often viewed as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the crucial ternary complex (target protein-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1]

This guide moves beyond simple linear linkers to provide a detailed examination of a more complex, trifunctional scaffold: N-Desthiobiotin-N-bis(PEG4-t-butyl ester) . This molecule is not merely a linker but a sophisticated chemical tool designed to impart multiple functionalities to a final PROTAC conjugate. We will dissect its molecular architecture, explore the causal reasoning behind the selection of each component, and provide detailed protocols for its application, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential in creating next-generation protein degraders.

Molecular Architecture and Core Components

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a branched, PEG-based linker.[3][4] Its structure integrates three distinct functional modules: a reversible affinity tag (N-Desthiobiotin), a branched hydrophilic spacer (N-bis(PEG4)), and two orthogonally protected reactive handles (-t-butyl ester).

| Component | Chemical Name | Formula | Molecular Weight ( g/mol ) | CAS Number |

| Full Molecule | N-Desthiobiotin-N-bis(PEG4-t-butyl ester) | C40H75N3O14 | ~822.1 | 2353409-60-4 |

Component 1: The N-Desthiobiotin Moiety - A Reversible Anchor

Desthiobiotin is a sulfur-free analog of biotin.[5] While the biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature (Kd ≈ 10⁻¹⁵ M), making it effectively irreversible, the desthiobiotin-streptavidin interaction is significantly weaker (Kd ≈ 10⁻⁹ - 10⁻¹¹ M).[5][6] This weaker, yet still high-affinity, binding is the cornerstone of its utility.

Causality of Choice: The selection of desthiobiotin over biotin is a deliberate strategy for applications requiring the gentle and reversible capture of a target molecule.[7] In the context of PROTAC development, a desthiobiotin-tagged degrader can be used for:

-

Affinity Purification: Immobilizing the PROTAC on a streptavidin matrix to pull down its binding partners, including the target protein and associated E3 ligase complex components.

-

Target Engagement Studies: Eluting the captured complex under mild, physiological conditions by simple competition with free biotin, preserving the integrity of the proteins for downstream analysis like Western Blotting or mass spectrometry.[8][9]

The harsh, denaturing conditions required to break the biotin-streptavidin bond would destroy these delicate protein-protein interactions, rendering such analyses impossible.

Component 2: The N-bis(PEG4) Spacer - The Hydrophilic Scaffold

The core of the linker consists of two discrete polyethylene glycol (PEG) chains, each with four ethylene oxide repeat units, attached to a central nitrogen atom. PEG linkers are widely employed in bioconjugation and drug delivery for several key reasons:[10][11]

-

Enhanced Solubility: PEG chains are highly hydrophilic, which can significantly improve the aqueous solubility of often-hydrophobic PROTAC molecules, a common challenge in their development.

-

Biocompatibility and Low Immunogenicity: PEG is biologically inert and generally does not elicit an immune response.[3]

-

Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility, which is crucial for allowing the target protein and the E3 ligase to adopt a productive orientation for efficient ubiquitination within the ternary complex.[1]

-

Optimized Length: The length of the linker is a critical parameter that must be empirically optimized for each target-ligase pair.[1] The defined length of the twin PEG4 chains provides a specific spatial separation, which can be a starting point for linker length optimization.

Causality of Choice: The branched, dual-PEG4 structure offers a three-dimensional scaffolding that can influence the vector and trajectory of the attached ligands. This can be advantageous over a linear linker in exploring the optimal geometry for ternary complex formation.

Component 3: The bis(t-butyl ester) Groups - The Protected Reactive Handles

The molecule terminates in two carboxylic acid groups that are masked as tert-butyl (t-butyl) esters. The t-butyl ester is a robust protecting group for carboxylic acids, valued for its stability under a wide range of reaction conditions, including those that are basic or nucleophilic.[12]

Causality of Choice: This protection strategy is fundamental to a controlled, sequential synthesis of a PROTAC. The carboxylic acids are the points of attachment for the warhead and anchor ligands. The t-butyl esters prevent the carboxylic acids from reacting prematurely. Their key feature is that they can be selectively removed (deprotected) under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free carboxylic acids for conjugation.[13][14] This orthogonality allows the researcher to perform other chemical modifications on the molecule without affecting the protected carboxyls. The presence of two protected handles allows for the potential synthesis of multi-specific degraders or the attachment of other functionalities, such as imaging agents.

Experimental Workflows and Protocols

The utility of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is best illustrated through its application in a typical PROTAC development workflow.

Diagram: PROTAC Synthesis and Application Workflow

Below is a conceptual workflow illustrating the synthesis of a PROTAC using this linker and its subsequent use in a pull-down experiment.

Caption: Workflow for PROTAC synthesis and affinity pull-down.

Protocol 1: Deprotection of t-butyl Esters and PROTAC Synthesis

This protocol describes the deprotection of the linker followed by a two-step amide coupling to synthesize a final PROTAC.

Materials:

-

N-Desthiobiotin-N-bis(PEG4-t-butyl ester)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dimethylformamide (DMF), anhydrous

-

Warhead ligand with a primary or secondary amine

-

Anchor ligand with a primary or secondary amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reverse-phase HPLC for purification

-

Mass spectrometer for characterization

Methodology:

-

Deprotection of t-butyl Esters: a. Dissolve N-Desthiobiotin-N-bis(PEG4-t-butyl ester) (1 equivalent) in anhydrous DCM to a concentration of 0.1 M. b. Add TFA to the solution to a final concentration of 20-50% (v/v). c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed and the di-acid product is formed.[15][16] d. Remove the solvent and excess TFA under reduced pressure (in vacuo). Co-evaporate with toluene (3x) to ensure complete removal of residual acid. The resulting N-Desthiobiotin-N-bis(PEG4-acid) is typically used in the next step without further purification.[17]

-

First Amide Coupling (Attachment of Warhead): a. Dissolve the crude di-acid linker (1 equivalent) in anhydrous DMF. b. Add the amine-containing warhead ligand (1.1 equivalents). c. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the mixture. d. Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. f. Dry the organic layer over sodium sulfate, filter, and concentrate. g. Purify the mono-substituted product by reverse-phase HPLC.

-

Second Amide Coupling (Attachment of Anchor): a. Dissolve the purified Warhead-Linker conjugate (1 equivalent) in anhydrous DMF. b. Add the amine-containing anchor ligand (1.1 equivalents). c. Add HATU (1.2 equivalents) and DIPEA (3 equivalents). d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Purify the final PROTAC molecule using reverse-phase HPLC. f. Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Desthiobiotin-Based Affinity Pull-Down Assay

This protocol details the use of the desthiobiotin-tagged PROTAC to isolate its binding partners from a cell lysate.

Materials:

-

Purified desthiobiotin-tagged PROTAC

-

Cells expressing the target protein

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-coated magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (Wash buffer containing 2-10 mM free D-biotin)

-

SDS-PAGE gels and Western Blotting reagents

-

Antibodies against the target protein and E3 ligase components

Methodology:

-

Cell Lysis: a. Treat cells with the desthiobiotin-PROTAC or a vehicle control for the desired time. b. Harvest cells and lyse them in ice-cold lysis buffer. c. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (clarified lysate).

-

Affinity Capture: a. Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer. b. Add the clarified cell lysate to the equilibrated beads. c. Incubate for 1-2 hours at 4°C with gentle rotation to allow the desthiobiotin-PROTAC and its bound proteins to bind to the beads.

-

Washing: a. Place the tube on a magnetic stand to capture the beads and discard the supernatant. b. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: a. Add elution buffer (containing free biotin) to the beads. b. Incubate for 30-60 minutes at room temperature with gentle agitation to competitively displace the desthiobiotin-tagged complex from the streptavidin beads.[5][7] c. Place the tube on the magnetic stand and collect the supernatant, which contains the eluted proteins.

-

Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western Blotting using antibodies specific for the target protein, components of the recruited E3 ligase (e.g., Cullin, VHL, CRBN), and other potential binding partners.

Conclusion and Future Outlook

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) represents a sophisticated and versatile tool in the chemical biologist's arsenal for developing targeted protein degraders. Its trifunctional design provides a rational solution to several challenges in the field. The desthiobiotin tag enables the gentle isolation and analysis of the PROTAC's binding partners, providing crucial insights into the mechanism of action. The dual PEG4 chains offer a defined, hydrophilic, and flexible scaffold that can be crucial for achieving optimal ternary complex geometry and favorable pharmacokinetic properties. Finally, the orthogonally protected carboxyl groups allow for a controlled and modular synthesis. As the field of targeted protein degradation continues to evolve, moving towards more complex targets and multi-specific degraders, the demand for such intelligent, multi-functional linkers will undoubtedly grow, paving the way for the rational design of more potent and selective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 3. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), 2353409-60-4 | BroadPharm [broadpharm.com]

- 4. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), CAS 2353409-60-4 | AxisPharm [axispharm.com]

- 5. Desthiobiotin Affinity Ligand [biosyn.com]

- 6. researchgate.net [researchgate.net]

- 7. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.ie [fishersci.ie]

- 9. interchim.fr [interchim.fr]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. tert-Butyl Esters [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. N-Desthiobiotin-N-bis(PEG4-Acid) | BroadPharm [broadpharm.com]

The Versatile Molecular Tool: A Technical Guide to N-Desthiobiotin-N-bis(PEG4-t-butyl ester)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) represents a sophisticated chemical probe designed for the reversible capture and selective release of biomolecules. This guide provides an in-depth exploration of its chemical properties, functional characteristics, and practical applications in life sciences research. By integrating a desthiobiotin moiety for gentle, competitive elution from streptavidin supports with cleavable t-butyl ester groups, this reagent offers a multi-faceted approach to affinity purification, proteomics, and drug discovery. This document serves as a comprehensive resource, detailing the molecule's physicochemical properties, protocols for its use in affinity pull-down assays, and the underlying principles that govern its utility.

Introduction: A Molecule Designed for Controlled Interactions

In the realm of bioconjugation and affinity-based purification, the strength of the interaction between biotin and streptavidin is both a celebrated advantage and a significant limitation. The quasi-irreversible nature of this bond often necessitates harsh, denaturing conditions to elute captured targets, potentially compromising their structural and functional integrity[1][2]. N-Desthiobiotin-N-bis(PEG4-t-butyl ester) emerges as an elegant solution to this challenge. It is a branched polyethylene glycol (PEG) linker that features two key functional components: a desthiobiotin headgroup and two t-butyl ester-protected carboxyl groups[3][4].

The core innovation of this molecule lies in its dual functionality. The desthiobiotin group, a sulfur-free analog of biotin, binds to streptavidin with high specificity but with a significantly lower affinity, allowing for gentle elution under physiological conditions using an excess of free biotin[5][6]. The two PEG4 (polyethylene glycol) arms enhance aqueous solubility and provide spatial separation between the desthiobiotin and the terminal functional groups[7]. These arms terminate in t-butyl esters, which serve as protecting groups for carboxylic acids. Upon cleavage under acidic conditions, these carboxyl groups are exposed, enabling further conjugation or modification of the captured biomolecule. This technical guide will dissect the chemical properties that underpin these functionalities and provide practical protocols for their application in a research setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is paramount for its effective use in experimental design. These properties dictate its behavior in various solvents, its stability, and its reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₇₅N₃O₁₄ | [8] |

| Molecular Weight | 822.05 g/mol | [8] |

| Purity | ≥95% | [8] |

| Appearance | Crystalline solid | [9] |

| Storage | -20°C | |

| Solubility | ||

| DMSO (Dimethyl sulfoxide) | Soluble | |

| DMF (Dimethylformamide) | Soluble | |

| Ethanol | ~0.5 mg/mL (for D-desthiobiotin) | |

| Aqueous Buffers | Sparingly soluble |

Expert Insights on Solubility: The presence of the PEG4 linkers enhances the hydrophilicity of the molecule. However, for optimal use in aqueous buffers, it is recommended to first dissolve the compound in a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer[9][10]. This procedure ensures complete dissolution and prevents the formation of aggregates that could interfere with downstream applications. For aqueous solutions, it is advisable to prepare them fresh before use to minimize potential hydrolysis of the ester groups over time[9][10].

Chemical Reactivity and Binding Kinetics

The utility of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is defined by two primary chemical events: the reversible binding of the desthiobiotin moiety to streptavidin and the acid-labile cleavage of the t-butyl ester protecting groups.

The Desthiobiotin-Streptavidin Interaction: A Reversible Affinity

The interaction between desthiobiotin and streptavidin is a key feature that distinguishes it from the more conventional biotin-streptavidin system. While still highly specific, the absence of the sulfur atom in the desthiobiotin ring system results in a significantly weaker binding affinity.

| Ligand | Dissociation Constant (Kd) with Streptavidin | Elution Conditions | Source(s) |

| Biotin | ~10⁻¹⁵ M | Harsh, denaturing conditions (e.g., low pH, high salt, boiling in SDS) | [1][10] |

| Desthiobiotin | ~10⁻¹¹ M | Mild, competitive elution with excess free biotin | [10] |

This difference of several orders of magnitude in binding affinity is the cornerstone of the "soft-release" characteristic of desthiobiotin-based purification. Elution can be achieved under physiological conditions by introducing a high concentration of free biotin, which competitively displaces the desthiobiotinylated molecule from the streptavidin binding pocket[5][6]. This preserves the native conformation and activity of the eluted proteins and protein complexes.

Caption: Acid-catalyzed cleavage of t-butyl ester groups to yield free carboxylic acids.

Experimental Protocols: A Practical Workflow for Protein Pull-Down Assays

The unique properties of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) make it an ideal reagent for pull-down assays designed to identify protein-protein interactions. The following protocol outlines a comprehensive workflow, from the initial deprotection of the linker to the final elution of captured proteins.

Deprotection of t-butyl Esters to Generate the Amine-Reactive Linker

To use the linker for protein labeling via primary amines (e.g., lysine residues), the t-butyl esters must first be cleaved to reveal the carboxylic acids, which can then be activated (e.g., as NHS esters) for conjugation.

Materials:

-

N-Desthiobiotin-N-bis(PEG4-t-butyl ester)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Protocol:

-

Dissolve N-Desthiobiotin-N-bis(PEG4-t-butyl ester) in anhydrous DCM in a round-bottom flask to a concentration of 0.1 M.

-

Add an equal volume of TFA to the solution (a 1:1 v/v mixture of TFA and DCM).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting residue, N-Desthiobiotin-N-bis(PEG4-acid), can be used directly for the next step or purified further if necessary.

Protein Pull-Down Assay

This protocol assumes the deprotected linker has been conjugated to a "bait" protein of interest.

Materials:

-

Bait protein conjugated with N-Desthiobiotin-N-bis(PEG4-acid)

-

Streptavidin-coated magnetic beads

-

Cell lysate containing potential "prey" proteins

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (Binding/Wash Buffer containing 50 mM Biotin)

-

Magnetic separation rack

Protocol:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in their storage buffer.

-

Transfer an appropriate volume of bead slurry to a microcentrifuge tube.

-

Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

-

Wash the beads three times with Binding/Wash Buffer.

-

-

Bait Protein Immobilization:

-

Resuspend the washed beads in Binding/Wash Buffer.

-

Add the desthiobiotinylated bait protein to the bead suspension.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow the bait protein to bind to the streptavidin beads.

-

-

Binding of Prey Proteins:

-

Pellet the beads with the immobilized bait protein using the magnetic rack and discard the supernatant.

-

Add the cell lysate containing the prey proteins to the beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

-

-

Washing:

-

Pellet the beads and collect the supernatant (this is the "flow-through" and can be saved for analysis).

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, resuspend the beads in Elution Buffer.

-

Incubate for 15-30 minutes at room temperature with gentle mixing. For more efficient elution, incubation can be performed at 37°C.[11]

-

Pellet the beads using the magnetic rack and carefully collect the supernatant, which contains the eluted bait and prey proteins.

-

Self-Validating System: The success of the pull-down can be validated by running the flow-through, wash fractions, and the final eluate on an SDS-PAGE gel followed by Western blotting. The bait protein should be absent in the flow-through and present in the eluate. The presence of a specific prey protein in the eluate, but not in control experiments (e.g., using beads without bait protein), indicates a successful interaction.

Sources

- 1. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. Desthiobiotin-PEG3-acid | BroadPharm [broadpharm.com]

- 8. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of N-Desthiobiotin-N-bis(PEG4-t-butyl ester)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Desthiobiotin in PROTAC Development

PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. These molecules typically consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a pivotal role in determining the efficacy and pharmacokinetic properties of the PROTAC.

N-Desthiobiotin serves as a valuable component in PROTAC design. As a derivative of biotin, it retains a high affinity for avidin and streptavidin, which can be exploited for purification and detection purposes. Unlike the nearly irreversible bond between biotin and streptavidin, desthiobiotin allows for gentle and reversible binding, enabling the elution and recovery of tagged molecules under mild conditions. The branched polyethylene glycol (PEG) chains in N-Desthiobiotin-N-bis(PEG4-t-butyl ester) enhance its solubility and provide a flexible spacer, while the t-butyl ester protected carboxyl groups offer a handle for further chemical modifications after deprotection.

Synthetic Strategy: A Two-Step Approach

The synthesis of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is conceptually a two-step process:

-

Acylation of N-Desthiobiotin Amine: This step involves the reaction of the primary amine of N-desthiobiotin with a suitable PEGylated reagent containing a reactive group, typically an N-hydroxysuccinimide (NHS) ester. This forms a stable amide bond.

-

Introduction of t-Butyl Ester Moieties: The PEGylated reagent used in the first step is pre-functionalized with t-butyl ester protected carboxylic acid groups.

This guide will focus on the practical execution of the acylation step, which is the core of the synthesis, and the subsequent deprotection of the t-butyl esters to yield the final desired product.

Core Reaction: NHS Ester-Mediated Acylation

The fundamental reaction is the nucleophilic attack of the primary amine of desthiobiotin on the carbonyl carbon of an NHS ester-activated PEG linker. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as

Solubility of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) in DMSO

An In-depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and handling of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) in dimethyl sulfoxide (DMSO). As a branched, PEGylated linker molecule frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, understanding its behavior in solution is paramount for experimental success.[1][2] This document delves into the physicochemical properties of the molecule that govern its solubility, offers a mechanistic explanation for its high compatibility with DMSO, presents a detailed protocol for dissolution, and provides guidance on solution stability and storage. While specific quantitative solubility data is not publicly available, this guide synthesizes information from analogous compounds to establish best practices for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Bioconjugation

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a heterobifunctional molecule designed for advanced applications in chemical biology and drug discovery.[3][4] Its structure comprises three key components: a desthiobiotin moiety for reversible binding to streptavidin, two polyethylene glycol (PEG4) chains to enhance pharmacokinetic properties, and two t-butyl ester groups that serve as protected carboxylic acids.[5] This architecture makes it a valuable building block in the modular synthesis of complex molecules like PROTACs, which require precise assembly of different ligands via a linker.[2][6]

The success of any experiment involving this linker, from initial reaction setup to final biological assay, is critically dependent on its complete and stable dissolution. Due to the often lipophilic nature of the molecules it connects, PROTACs and their precursors frequently exhibit poor aqueous solubility.[7][8][9] Consequently, DMSO is the solvent of choice for preparing concentrated stock solutions. A thorough understanding of the linker's solubility in DMSO is not merely a procedural detail; it is fundamental to ensuring accurate concentration measurements, preventing compound precipitation, and generating reliable, reproducible data.

Physicochemical Properties Governing Solubility

The solubility of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a direct consequence of its molecular structure and the interplay of its constituent parts.

| Property | Value | Source |

| Molecular Formula | C40H75N3O14 | [5][10][11] |

| Molecular Weight | ~822.1 g/mol | [2][5][10][11] |

| Purity | ≥95% (Typical) | [5][10][11] |

Structural Analysis:

-

Desthiobiotin Core: This modified form of biotin lacks the sulfur atom, which facilitates milder elution from avidin-based affinity columns. Structurally, it presents a relatively hydrophobic bicyclic urea core.

-

bis(PEG4) Arms: The presence of two tetra-polyethylene glycol chains is a key design feature. PEG is well-known for its hydrophilicity and its ability to improve the water solubility of conjugated molecules.[12][13] These flexible ether chains can engage in hydrogen bonding with water, though their primary role here is to provide spacing and favorable pharmacokinetic properties.

-

Terminal t-butyl Esters: The two tert-butyl ester groups are protecting groups for carboxylic acids.[5] They are bulky and significantly increase the lipophilicity of the molecule. Their presence is a primary driver for the molecule's poor solubility in aqueous media and its high solubility in organic solvents.

The combination of hydrophilic PEG chains and lipophilic t-butyl ester and desthiobiotin components gives the molecule an amphiphilic character. However, the large, non-polar t-butyl groups dominate, making the compound best suited for dissolution in polar aprotic solvents like DMSO.

Caption: Key functional components of the molecule.

DMSO as a Superior Solvent: A Mechanistic View

Dimethyl sulfoxide (DMSO) is an exceptional solvent for a wide range of organic molecules, particularly those used in drug discovery libraries.[14] Its effectiveness for dissolving N-Desthiobiotin-N-bis(PEG4-t-butyl ester) stems from its unique properties:

-

Polar Aprotic Nature: DMSO has a high dielectric constant and a large dipole moment, allowing it to solvate polar groups effectively. However, as an aprotic solvent, it does not form a tight, structured hydrogen-bonding network with itself, leaving it more available to interact with solute molecules.

-

Solvation of Amphiphilic Molecules: DMSO can effectively solvate both the lipophilic (t-butyl esters, desthiobiotin core) and hydrophilic (PEG chains) portions of the linker. This dual compatibility is crucial for preventing the molecule from folding onto itself or aggregating. For large, flexible molecules like PROTACs and their linkers, DMSO helps maintain more elongated or open conformations, which can be beneficial for solubility.[8]

Quantitative Solubility Profile

Table 1: Solubility of Analogous Compounds in DMSO

| Compound | Solvent | Reported Solubility | Notes |

| Desthiobiotin-PEG4-NHS ester | DMSO | 100 mg/mL | Requires ultrasonic agitation.[12] |

| D-Desthiobiotin | DMSO | ~20 mg/mL | [12] |

| PROTAC MDM2 Degrader-2 | DMSO | 10 mg/mL | May require sonication.[7] |

Given its higher molecular weight and the presence of two bulky t-butyl ester groups, it is reasonable to expect the solubility of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) to be in a similar range, likely achievable at 10 mg/mL or higher with appropriate technique. However, it is imperative for researchers to empirically determine the solubility for their specific lot of material.

Experimental Protocol for Dissolution

This protocol outlines the standard procedure for preparing a concentrated stock solution of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) in anhydrous DMSO.

Caption: Workflow for dissolving the compound in DMSO.

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the vial containing the lyophilized powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can compromise compound stability and solubility.

-

Weighing: In a sterile microcentrifuge tube or appropriate vial, accurately weigh the desired amount of the compound.

-

Solvent Addition: Add the calculated volume of anhydrous (≤0.02% water) DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of compound).

-

Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.[7] This initial mechanical agitation is often sufficient for many compounds.

-

Visual Inspection: Carefully inspect the solution against a light source. If any solid particulates or cloudiness remains, proceed to the next step.

-

Sonication (If Necessary): Place the vial in an ultrasonic water bath for 5-15 minutes.[7] The high-frequency sound waves provide the energy needed to break up small aggregates and facilitate complete dissolution. Monitor the vial to ensure the temperature does not rise significantly.

-

Final Assessment: After sonication, visually inspect the solution again. It should be a clear, homogenous solution free of any visible precipitate.

-

Storage: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][12]

Solution Stability, Storage, and Downstream Handling

Stock Solution Stability

When stored properly in anhydrous DMSO at -20°C or -80°C, the stock solution is expected to be stable for several months.[12] The primary risks to stability are water contamination, which can lead to hydrolysis over long periods, and repeated freeze-thaw cycles, which can cause the compound to come out of solution and degrade.

Challenges with Aqueous Dilutions

A critical consideration for researchers is the risk of precipitation when diluting the DMSO stock solution into aqueous buffers or cell culture media.[7] This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in water.

Best Practices for Aqueous Dilution:

-

Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is non-toxic to your cells, typically ≤0.5%.[7]

-

Serial Dilution: Perform serial dilutions in the aqueous medium rather than a single large dilution.

-

Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and vigorous mixing or vortexing to disperse the compound quickly before it has a chance to aggregate and precipitate.

-

Vehicle Control: Always include a vehicle control (e.g., media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[7]

Conclusion

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) is a key reagent whose experimental utility is predicated on proper handling. Its amphiphilic but predominantly lipophilic character makes it highly soluble in DMSO, the recommended solvent for preparing concentrated stock solutions. While a precise solubility limit must be determined empirically, concentrations of 10 mg/mL or higher are likely achievable using a combination of vortexing and sonication. Careful attention to technique, the use of anhydrous solvent, and proper storage are essential for maintaining the integrity of the stock solution. Furthermore, researchers must be mindful of the potential for precipitation upon dilution into aqueous systems and employ appropriate strategies to ensure the compound remains in solution for reliable and reproducible results.

References

- BenchChem. (2025). Addressing solubility and stability issues of PROTAC MDM2 Degrader-2 in vitro.

- AxisPharm. N-Desthiobiotin-N-bis(PEG4-t-butyl ester).

- BroadPharm. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), 2353409-60-4.

- Precise PEG. N-Desthiobiotin-N-bis(PEG4-t-butyl ester).

- MedChemExpress. N-Desthiobiotin-N-bis(PEG4-t-butyl ester).

- MedChemExpress. (2018). N-Desthiobiotin-N-bis(PEG4-t-butyl ester) Product Data Sheet.

- Creative Biolabs. N-Desthiobiotin-N-bis(PEG4-t-butyl ester) (CAT#: ADC-L-643).

- Ruixibiotech. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), Cas:2353409-60-4.

- MedchemExpress.com. N-Desthiobiotin-N-bis(PEG4-t-butyl ester) | PROTAC Linkers.

- MedChemExpress Technical Support. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of N-Desthiobiotin-N-bis(PEG4-NHS ester).

- Reddit. (2019). Which has higher solubility — DMSO or PEG400?.

-

K. A. O'Hearn, et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Med. Chem. Lett. Available from: [Link]

- S. D. P. Ä. N. G. I, et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. DiVA portal.

- Wittenburg, S., et al. (2024). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv.

- BenchChem. An In-depth Technical Guide to the Downstream Signaling Effects of PROTAC MDM2 Degrader-3.

-

D. P. Bond, et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. Available from: [Link]

-

M. G. F. S, et al. (2019). On the origin of the extremely different solubilities of polyethers in water. Nature Communications. Available from: [Link]

- ResearchGate. (2021). Effect of Dimethyl Sulfoxide (DMSO) as a Green Solvent and the Addition of Polyethylene Glycol (PEG) in Cellulose Acetate/Polybutylene Succinate (CA/PBS) Membrane's Performance.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Desthiobiotin-N-bis(PEG4-t-butyl ester) - Creative Biolabs [creative-biolabs.com]

- 4. N-Desthiobiotin-N-bis(PEG4-t-butyl ester),Cas:2353409-60-4 - Ruixibiotech [ruixibiotech.com]

- 5. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), 2353409-60-4 | BroadPharm [broadpharm.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. diva-portal.org [diva-portal.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. N-Desthiobiotin-N-bis(PEG4-t-butyl ester), CAS 2353409-60-4 | AxisPharm [axispharm.com]

- 11. precisepeg.com [precisepeg.com]

- 12. benchchem.com [benchchem.com]

- 13. On the origin of the extremely different solubilities of polyethers in water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Reversible Handshake: A Technical Guide to the Mechanism and Application of Desthiobiotin-PEG Linkers

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, affinity purification, and targeted therapeutics, the choice of a linker can be as critical as the active molecules themselves. This guide provides an in-depth exploration of desthiobiotin-PEG linkers, a versatile class of molecules that offer a unique combination of high-affinity, reversible binding and advantageous physicochemical properties. We will delve into the core mechanism of action, provide field-proven insights into experimental design, and present detailed protocols to empower your research and development endeavors.

The Core Principle: A Tale of Two Affinities

At the heart of the desthiobiotin-PEG linker's functionality lies the nuanced interaction between desthiobiotin and streptavidin. While the biotin-streptavidin bond is renowned for its extraordinary strength, approaching that of a covalent bond, its near-irreversibility can be a significant drawback in applications requiring the recovery of a captured molecule.[1][2] Desthiobiotin, a sulfur-less analog of biotin, provides an elegant solution.

Desthiobiotin binds to the same pocket on the streptavidin tetramer as biotin but with a significantly weaker affinity.[2][3][4] This is primarily due to a much faster dissociation rate, allowing for the gentle and efficient elution of desthiobiotin-tagged molecules under mild conditions, typically through competitive displacement with an excess of free biotin.[4][5][6] This "soft-release" characteristic is a major advantage, preserving the native conformation and function of the eluted biomolecules.[3][6]

| Ligand | Streptavidin Binding Affinity (Kd) | Key Characteristic |

| Biotin | ~10⁻¹⁴ - 10⁻¹⁵ M[2][6] | Near-irreversible binding |

| Desthiobiotin | ~10⁻¹¹ M[6][7][8] | Reversible, high-affinity binding |

This fundamental difference in binding kinetics is the cornerstone of the utility of desthiobiotin in a wide array of applications.

The PEG Advantage: More Than Just a Spacer

The polyethylene glycol (PEG) component of the linker is far from being a passive spacer. This hydrophilic and biocompatible polymer imparts a range of beneficial properties to the conjugated molecule.[9][10] The strategic incorporation of a PEG chain can:

-

Enhance Solubility: PEGylation significantly increases the water solubility of hydrophobic molecules, which is crucial for their handling and application in aqueous biological environments.[10][11]

-

Reduce Steric Hindrance: The flexible PEG chain extends the desthiobiotin moiety away from the conjugated biomolecule, minimizing steric clashes and ensuring efficient binding to the deep pocket of streptavidin.[9]

-

Improve Pharmacokinetics: In therapeutic applications, PEG linkers can increase the stability and circulation half-life of a drug by shielding it from enzymatic degradation and reducing renal clearance.[11][12]

-

Minimize Immunogenicity: The PEG chain can "mask" the conjugated molecule from the immune system, reducing the likelihood of an immune response.[9]

The length of the PEG linker is a critical design parameter. Longer PEG chains generally provide greater flexibility and solubility but may not be ideal for all applications.[9][12] The optimal PEG length often needs to be empirically determined for each specific application.

The Chemistry of Connection: Choosing the Right Tool for the Job

Desthiobiotin-PEG linkers are available with a variety of reactive functional groups, enabling their conjugation to a wide range of biomolecules. The choice of conjugation chemistry is dictated by the available functional groups on the target molecule and the desired stability of the resulting bond.[9][10][13]

Amine-Reactive Chemistry: NHS Esters

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (-NH₂), which are abundant in proteins on the N-terminus and the side chain of lysine residues.[13] This chemistry forms a stable amide bond and is a robust and widely used method for protein labeling.[14]

Causality in Experimental Choice: NHS ester chemistry is often the first choice for labeling proteins due to the prevalence of lysine residues. However, it is important to use an amine-free buffer (e.g., PBS) at a slightly alkaline pH (7.2-8.0) to ensure efficient conjugation and minimize hydrolysis of the NHS ester.[14]

Thiol-Reactive Chemistry: Maleimides

Maleimide groups react specifically with free sulfhydryl (-SH) groups, found in cysteine residues, to form a stable thioether bond.[13] This provides a more site-specific method of conjugation compared to NHS esters, as cysteine residues are generally less abundant than lysines.

Causality in Experimental Choice: Maleimide chemistry is ideal when site-specific labeling is desired and a free cysteine is available or can be engineered into the protein. The reaction is most efficient at a neutral pH (6.5-7.5).[4] It is crucial to avoid buffers containing thiols, such as DTT or 2-mercaptoethanol, as they will compete for reaction with the maleimide.

Bioorthogonal Chemistry: Click Chemistry

Click chemistry encompasses a set of reactions that are highly specific, efficient, and biocompatible.[15] The most common forms used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[15][16][17] Desthiobiotin-PEG linkers functionalized with either an azide or an alkyne (or a strained alkyne like DBCO) allow for precise and stable conjugation to a molecule containing the complementary functional group.[13][16]

Causality in Experimental Choice: Click chemistry is the preferred method when high specificity and bioorthogonality are required, particularly in complex biological environments like cell lysates or in living cells.[1][15] SPAAC is advantageous as it does not require a cytotoxic copper catalyst, making it suitable for live-cell imaging applications.[16]

Applications in the Field: From Purification to Targeted Degradation

The unique properties of desthiobiotin-PEG linkers have led to their widespread adoption in various cutting-edge applications.

Affinity Purification and Pull-Down Assays

The reversible binding of desthiobiotin makes it an ideal tool for affinity purification of proteins and their interaction partners.[18][19][20][21][22] A "bait" protein is labeled with a desthiobiotin-PEG linker and immobilized on streptavidin-coated beads. This is then used to "pull down" interacting "prey" proteins from a cell lysate. The entire complex can then be gently eluted with a solution of free biotin, preserving the integrity of the protein-protein interactions for downstream analysis such as mass spectrometry.[14][20][22]

Diagram: Workflow for a Desthiobiotin-Based Pull-Down Assay

Caption: A streamlined workflow for a pull-down assay using a desthiobiotin-PEG linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[11][16][23] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, and PEG-based linkers are frequently used to improve their solubility and cell permeability.[11][23][24] Desthiobiotin-PEG linkers can be used in the synthesis of PROTACs, for example, by using click chemistry to conjugate the target-binding and E3 ligase-recruiting moieties.[16] The length and composition of the linker can have a profound impact on the efficacy of the PROTAC.[23][24]

Diagram: General Mechanism of PROTAC Action

Caption: The mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are detailed, self-validating protocols for common applications of desthiobiotin-PEG linkers.

Protocol for Protein Labeling with a Desthiobiotin-PEG-NHS Ester

This protocol describes the labeling of a protein with a desthiobiotin-PEG linker containing an NHS ester.

Materials:

-

Protein to be labeled (in an amine-free buffer such as PBS, pH 7.2-8.0)

-

Desthiobiotin-PEG-NHS ester

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for buffer exchange

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Reagent Preparation: Immediately before use, dissolve the Desthiobiotin-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Desthiobiotin-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted labeling reagent by buffer exchange using a desalting column or dialysis into a suitable storage buffer.

-

Validation: The degree of labeling can be assessed using a variety of methods, including HABA assays or mass spectrometry.

Protocol for a Protein Pull-Down Assay

This protocol outlines the steps for a pull-down assay to identify protein-protein interactions using a desthiobiotinylated bait protein.[14][20][21][22]

Materials:

-

Desthiobiotinylated bait protein

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Cell lysate containing potential prey proteins

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (Binding/Wash Buffer containing 10 mM Biotin)

-

Microcentrifuge tubes

-

Magnetic stand (for magnetic beads) or centrifuge

Procedure:

-

Bead Preparation: Resuspend the streptavidin beads and transfer the desired amount to a new microcentrifuge tube. Wash the beads three times with Binding/Wash Buffer.

-

Bait Immobilization: Add the desthiobiotinylated bait protein to the washed beads and incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

Washing: Pellet the beads and wash them three times with Binding/Wash Buffer to remove any unbound bait protein.

-

Prey Capture: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and wash them 3-5 times with cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add the Elution Buffer to the beads and incubate for 10-30 minutes at 37°C with gentle mixing to release the bait-prey complexes.

-

Analysis: Collect the eluate and analyze the protein content by SDS-PAGE, Western blotting, or mass spectrometry to identify the captured prey proteins.

Conclusion

Desthiobiotin-PEG linkers represent a powerful and versatile class of reagents for a wide range of applications in life sciences and drug development. Their unique combination of reversible, high-affinity binding and the advantageous physicochemical properties conferred by the PEG spacer make them an invaluable tool for researchers. A thorough understanding of the underlying mechanism of action and the principles of bioconjugation chemistry is paramount for the successful design and execution of experiments. By leveraging the information and protocols provided in this guide, researchers can confidently employ desthiobiotin-PEG linkers to advance their scientific discoveries.

References

-

AxisPharm. (2024, August 27). Ultimate Guide to Choosing the Right Biotin PEG Linker. [Link]

-

IBA Lifesciences. (n.d.). Protein Purification. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Click Chemistry Conjugations. [Link]

-

Chivers, C. E., et al. (2010). A streptavidin variant with slower biotin dissociation and increased mechanostability. Nature Methods, 7(5), 391–393. [Link]

-

Klán, P., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. [Link]

-

SENS Research Foundation. (2020, November 25). Pull-Down Assay Protocol [Video]. YouTube. [Link]

-

Creative Biolabs. (n.d.). Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis. [Link]

-

Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. [Link]

-

Biology Lectures. (2022, November 18). Pull Down Assay Protocol | Biology Lectures | [Video]. YouTube. [Link]

-

AxisPharm. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. [Link]

-

Morag, E., et al. (1996). Affinity Sinking: A Novel Approach for the Purification of Native Proteins Utilizing Nonimmobilized Modified Ligands. Biotechnology and Bioengineering, 52(5), 549-558. [Link]

-

Lim, K. H., et al. (2013). Structure-based engineering of streptavidin monomer with a reduced biotin dissociation rate. Proteins: Structure, Function, and Bioinformatics, 81(9), 1641-1652. [Link]

-

Interchim. (n.d.). DesthioBiotins. Retrieved from [Link]

-

Hirsch, J. D., et al. (2002). Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. Analytical Biochemistry, 308(2), 343-357. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]

-

baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

-

Lard, M., et al. (2013). SPR sensograms showing the interaction of immobilized biotin and desthiobiotin with wild-type streptavidin and streptavidin mutants. ResearchGate. [Link]

-

Rico, F., et al. (2019). Heterogeneous and rate-dependent streptavidin–biotin unbinding revealed by high-speed force spectroscopy and atomistic simulations. Proceedings of the National Academy of Sciences, 116(14), 6594-6601. [Link]

-

Popa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 11(11), 1291-1303. [Link]

-

Baumann, M., et al. (2017). Elastin-like Polypeptide Linkers for Single-Molecule Force Spectroscopy. Biomacromolecules, 18(7), 2163-2171. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. medchemexpress.com [medchemexpress.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. precisepeg.com [precisepeg.com]

- 10. precisepeg.com [precisepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. purepeg.com [purepeg.com]

- 13. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]

- 18. fishersci.ie [fishersci.ie]

- 19. apexbt.com [apexbt.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 22. youtube.com [youtube.com]

- 23. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

The A-to-Z Guide to Bifunctional PEG Reagents: From Synthesis to Application in Advanced Drug Development

Foreword: The Transformative Role of Bifunctional PEG Reagents in Modern Therapeutics

In the landscape of advanced drug development, the pursuit of enhanced therapeutic efficacy, improved safety profiles, and controlled drug delivery is paramount. Poly(ethylene glycol) (PEG), a hydrophilic and biocompatible polymer, has long been a cornerstone in this endeavor through the process of PEGylation.[1][2][3] The advent of bifunctional PEG reagents represents a significant leap forward, offering researchers and drug developers unprecedented control over the design and functionality of complex bioconjugates and drug delivery systems.[4][]

This in-depth technical guide provides a comprehensive exploration of the physicochemical properties of bifunctional PEG reagents. Moving beyond a mere recitation of facts, this document delves into the "why" behind the "how," offering field-proven insights into the synthesis, characterization, and application of these versatile molecules. As you navigate this guide, you will gain a deeper understanding of the critical interplay between the structural attributes of bifunctional PEGs and their performance in sophisticated therapeutic applications, empowering you to make more informed decisions in your research and development endeavors.

The Architectural Versatility of Bifunctional PEG Reagents

Bifunctional PEG reagents are linear or branched PEG molecules possessing reactive functional groups at both termini.[][6] This dual functionality is the cornerstone of their utility, enabling them to act as molecular bridges or linkers, connecting two different molecules or moieties.[]

There are two primary classes of bifunctional PEG reagents:

-

Homobifunctional PEGs: These reagents possess identical reactive groups at both ends (X-PEG-X).[7] They are primarily used for crosslinking applications, such as the formation of hydrogels or the intramolecular cyclization of proteins.[][8]

-

Heterobifunctional PEGs: These reagents feature two distinct functional groups at their termini (X-PEG-Y).[][9] This architectural feature is particularly valuable in targeted drug delivery and bioconjugation, as it allows for the sequential and site-specific attachment of different molecules, such as a targeting ligand and a therapeutic agent.[9][10]

The choice of functional groups is critical and is dictated by the desired conjugation chemistry. Common reactive moieties include:

-

N-hydroxysuccinimide (NHS) esters: For reaction with primary amines (e.g., lysine residues in proteins).[3][11]

-

Maleimides: For specific reaction with sulfhydryl groups (e.g., cysteine residues).[3]

-

Azides and Alkynes: For use in "click chemistry," a highly efficient and specific cycloaddition reaction.[3][10]

-

Amines and Carboxylic Acids: For various coupling reactions.[3][]

-

Thiols: For reaction with maleimides or for disulfide bond formation.[]

The molecular weight of the PEG chain is another critical parameter that influences the physicochemical properties of the final conjugate, including its solubility, stability, and pharmacokinetic profile.[2][12]

Synthesis and Purification: Building the Molecular Scaffolds

The synthesis of bifunctional PEG reagents is a multi-step process that requires precise control over chemical reactions to ensure high purity and functionality.

Synthetic Strategies for Heterobifunctional PEGs

A common approach for synthesizing heterobifunctional PEGs involves the desymmetrization of a symmetrical PEG diol.[10] This can be achieved by protecting one hydroxyl group while modifying the other, followed by deprotection and subsequent functionalization of the newly available hydroxyl group.[13]

Another versatile method is the ring-opening polymerization of ethylene oxide initiated by a molecule already containing one of the desired functional groups (or a protected precursor).[10][14] The polymerization is then terminated to introduce the second functional group.

Diagram: Synthetic Workflow for a Heterobifunctional PEG

Caption: General workflow for the synthesis of a heterobifunctional PEG reagent.

Purification and Quality Control

Purification of bifunctional PEG reagents is crucial to remove unreacted starting materials, byproducts, and PEGs with incorrect functionality. Techniques such as column chromatography and recrystallization are commonly employed.

Rigorous quality control is essential to ensure the identity, purity, and reactivity of the final product. This involves a suite of analytical techniques, which will be discussed in the following section.

Comprehensive Characterization of Bifunctional PEG Reagents and Their Conjugates

The precise characterization of bifunctional PEG reagents and their subsequent bioconjugates is non-negotiable for ensuring product quality, safety, and efficacy.[15] The inherent heterogeneity of PEGylation reactions necessitates a multi-faceted analytical approach.[15]

Analytical Techniques for PEG Reagents and PEGylated Products

| Technique | Primary Application | Information Obtained | Resolution |

| SDS-PAGE | Routine purity assessment, MW estimation | Apparent molecular weight, degree of PEGylation | Moderate[15] |

| Size-Exclusion Chromatography (SEC-HPLC) | Separation of PEGylated species from unreacted protein and aggregates | Hydrodynamic radius, purity, quantification | High[15][16] |

| Reversed-Phase Chromatography (RP-HPLC) | Separation of isoforms based on hydrophobicity | Purity, quantification of different PEGylated species | High[15][16] |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | Definitive MW determination, site of PEGylation | Precise molecular weight, number of attached PEGs, location of PEGylation | Very High[15][17] |

| NMR Spectroscopy | Structural elucidation of PEG reagents | Confirmation of functional groups and polymer backbone structure | High[18] |

Diagram: Analytical Workflow for Characterizing a PEGylated Protein

Caption: Multi-modal analytical workflow for comprehensive characterization.

Experimental Protocol: SEC-HPLC for Purity Assessment of a PEGylated Protein

This protocol provides a general framework for assessing the purity of a PEGylated protein using SEC-HPLC.

Materials:

-

PEGylated protein sample

-

Unmodified protein standard

-

Mobile Phase (e.g., phosphate-buffered saline, pH 7.4)

-

SEC-HPLC column suitable for the molecular weight range of interest

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the PEGylated protein sample and the unmodified protein standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the samples through a 0.22 µm syringe filter.[15]

-

Instrument Setup: Equilibrate the SEC-HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Injection and Separation: Inject a specific volume of the unmodified protein standard onto the column and record the chromatogram. This will serve as a reference. Subsequently, inject the same volume of the PEGylated protein sample.

-

Detection: Monitor the column effluent using a UV detector at 280 nm (for proteins) or 214 nm.[15]

-

Data Analysis: Integrate the peaks in the chromatograms to determine the retention times and peak areas. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic size. The presence of a peak corresponding to the unmodified protein in the PEGylated sample indicates an incomplete reaction. The presence of earlier eluting peaks may suggest aggregation.

Applications in Advanced Drug Development

The unique properties of bifunctional PEG reagents make them indispensable tools in various aspects of drug development.

Targeted Drug Delivery

Heterobifunctional PEGs are instrumental in the design of targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[9] One end of the PEG linker can be attached to a targeting moiety (e.g., an antibody or peptide) that recognizes a specific receptor on diseased cells, while the other end is conjugated to a potent therapeutic agent.[9] This approach enhances the therapeutic index by concentrating the drug at the site of action and minimizing systemic toxicity.[9]

Formation of Hydrogels for Controlled Release

Bifunctional PEGs, particularly homobifunctional ones, are widely used as crosslinkers in the formation of hydrogels.[][8] These three-dimensional polymer networks can encapsulate therapeutic molecules and release them in a controlled manner.[19][20][21] The release mechanism can be diffusion-controlled, swelling-controlled, or chemically-controlled, depending on the design of the hydrogel.[19] By incorporating cleavable linkers within the hydrogel matrix, the release of the encapsulated drug can be triggered by specific physiological conditions, such as changes in pH or the presence of certain enzymes.[19][22]

Diagram: Mechanism of a Stimuli-Responsive PEG Hydrogel

Caption: Stimuli-responsive drug release from a PEG hydrogel.

Stability, Degradation, and Regulatory Considerations

While PEGylation generally enhances the stability of therapeutic molecules, the stability of the PEGylated conjugate itself and the potential for degradation are critical considerations.[12][23][24]

Stability and Degradation Pathways

The stability of a PEGylated drug can be influenced by factors such as pH, temperature, and the presence of enzymes.[23] The linkage between the PEG and the therapeutic molecule is often the most susceptible point for degradation. For instance, ester linkages are prone to hydrolysis.[21] Understanding these degradation pathways is crucial for formulation development and for defining appropriate storage conditions.[23]

Immunogenicity and Regulatory Landscape

Although PEG is considered to be non-immunogenic, there have been reports of anti-PEG antibodies in some patients, which can affect the efficacy and safety of PEGylated therapeutics.[16][25][26] Regulatory agencies like the FDA require a thorough assessment of the immunogenicity of PEGylated drugs.[26][27][28] The development of assays to detect both anti-drug and anti-PEG antibodies is a critical part of the nonclinical and clinical development program.[26]

Conclusion: The Future is Functional

Bifunctional PEG reagents have fundamentally transformed the landscape of bioconjugation and drug delivery. Their architectural flexibility, coupled with a deep understanding of their physicochemical properties, allows for the rational design of sophisticated therapeutics with improved efficacy and safety profiles. As synthetic and analytical methodologies continue to advance, we can expect to see the emergence of even more innovative applications for these versatile molecular tools, further pushing the boundaries of what is possible in modern medicine.

References

-

Lin, C.-C., & Anseth, K. S. (2009). PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine. Pharmaceutical Research, 26(3), 631–643. [Link]

-

Vankayala, S., et al. (2012). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Bioconjugate Chemistry, 23(11), 2257-2268. [Link]

-

Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]

-

BioPharm International. (2017). PEGylation Reagents for Drug Delivery. [Link]

-

Chau, Y., et al. (2010). Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method. Polymer Chemistry, 1(5), 634-638. [Link]

-

Lin, C.-C., & Anseth, K. S. (2009). PEG hydrogels for the controlled release of biomolecules in regenerative medicine. Pharmaceutical Research, 26(3), 631-43. [Link]

-

Rizzi, S. C., et al. (2014). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Polymers, 6(7), 2019-2033. [Link]

-

Rizzi, S. C., et al. (2014). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Infoscience - EPFL. [Link]

-

Beta LifeScience. (2025). Pegylation Explained: Benefits, Uses & Future in Medicine. [Link]

-

Jevševar, S., et al. (2023). PEGylated therapeutics in the clinic. Drug Delivery, 30(1), 2255755. [Link]

-

ResearchGate. (2025). PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine. [Link]

-

Hiki, S., & Kataoka, K. (2007). A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation. Bioconjugate Chemistry, 18(6), 2191-2198. [Link]

-

ResolveMass Laboratories Inc. (2025). Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery. [Link]

-

Bloemen, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLoS ONE, 9(10), e109475. [Link]

-

NOF AMERICA CORPORATION. (n.d.). Bi-Functional PEGs. [Link]

-

Li, J., et al. (2024). Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release. Gels, 10(10), 711. [Link]

-

NHSJS. (2025). How Effective is PEGylation as a Stability Enhancement Method? [Link]

-

Taylor & Francis. (n.d.). Pegylation – Knowledge and References. [Link]

-

Pharmaceutical Technology. (2019). Degradation Pathways: A Case Study with Pegylated L-Asparaginase. [Link]

-

Wikipedia. (n.d.). PEGylation. [Link]

-

Ovid. (n.d.). Process for protein PEGylation : Journal of Controlled Release. [Link]

-

Turecek, P. L., et al. (2016). PEGylated Biopharmaceuticals: Current Experience and Considerations for Nonclinical Development. Journal of Pharmaceutical Sciences, 105(2), 460-475. [Link]

-

Al-Adhami, M., et al. (2023). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. Biosensors, 13(8), 819. [Link]

-

PubMed. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. [Link]

-

Taylor & Francis Online. (n.d.). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. [Link]

-

CD Bioparticles. (n.d.). Homobifunctional Linear PEGs. [Link]

-

ResearchGate. (n.d.). Reactive PEGs used in PEGylation reactions. [Link]

-

Eco-Vector Journals Portal. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [Link]

-

ACS Publications. (2025). Rheological Properties of Hemoglobin-Based Physical and Chemical Gels, and Their Hybrid. [Link]

-

CD Bioparticles. (n.d.). Trifunctional PEGs. [Link]

-

ACS Publications. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. [Link]

-

JenKem Technology USA. (2025). Homobifunctional PEG Derivatives. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. PEGylation - Wikipedia [en.wikipedia.org]

- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 4. biopharminternational.com [biopharminternational.com]

- 6. researchgate.net [researchgate.net]

- 7. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 8. nofamerica.com [nofamerica.com]

- 9. purepeg.com [purepeg.com]

- 10. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. lcms.cz [lcms.cz]

- 17. creativepegworks.com [creativepegworks.com]

- 18. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]

- 19. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PEG hydrogels for the controlled release of biomolecules in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. resolvemass.ca [resolvemass.ca]

- 22. researchgate.net [researchgate.net]

- 23. pharmtech.com [pharmtech.com]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. creativepegworks.com [creativepegworks.com]

- 27. betalifesci.com [betalifesci.com]

- 28. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Reversibility: A Technical Guide to N-Desthiobiotin-N-bis(PEG4-t-butyl ester) for Advanced Research Applications

For Research Use Only

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of N-Desthiobiotin-N-bis(PEG4-t-butyl ester), a versatile tool for researchers, scientists, and drug development professionals. We will delve into its core functionalities, provide field-proven insights into its applications, and offer detailed protocols to ensure its successful implementation in your research endeavors.

Introduction: Beyond the Irreversible Bond of Biotin

The biotin-streptavidin interaction, with its remarkably high affinity (Kd ≈ 10⁻¹⁵ M), has long been a cornerstone of biological research, enabling a wide array of applications in purification, detection, and immobilization. However, this near-irreversible bond presents a significant challenge when the gentle recovery of the target molecule is paramount. N-Desthiobiotin-N-bis(PEG4-t-butyl ester) emerges as a strategic alternative, offering the specificity of biotin-based systems with the crucial advantage of reversibility.

Desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with high specificity but a significantly lower affinity (Kd ≈ 10⁻¹¹ M)[1]. This allows for the competitive elution of desthiobiotin-tagged molecules under mild, physiological conditions, typically with an excess of free biotin[2][3]. This "soft-release" characteristic is particularly advantageous for preserving the native structure and function of proteins and their complexes[4].